REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6]([NH2:10])(=[O:9])[CH:7]=[CH2:8].N12CCCCC1C=NCCC2>C(#N)C>[C:6]([CH2:7][CH2:8][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:9])[NH2:10]
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Name
|
|
Quantity
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3.4 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
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N12CCCN=CC2CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was let cool
|
Type
|
CUSTOM
|
Details
|
where upon the product crystallized out of the solution
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)CCN1C=NC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |